5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
Description
This compound features a furan-2-carboxamide core substituted with a bromine atom at position 5 and an aryl group at the N-position. The aryl moiety is further substituted with a methoxy group at position 3 and a 2-oxopiperidin-1-yl group at position 2. Its molecular formula is C₁₇H₁₇BrN₂O₄ (molecular weight: 409.24 g/mol).
Properties
IUPAC Name |
5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-23-14-10-11(19-17(22)13-7-8-15(18)24-13)5-6-12(14)20-9-3-2-4-16(20)21/h5-8,10H,2-4,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERXEOJZLLBIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, bromination, and subsequent coupling with the phenyl ring containing the methoxy and piperidinone substituents. Common reagents used in these reactions include bromine, dichloromethane, and various coupling agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan ring .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting mechanisms that may involve:
- Binding to Bacterial Enzymes : The compound may interact with key bacterial enzymes, disrupting essential metabolic pathways.
- Inhibition of Cell Growth : Preliminary data suggest that it may inhibit bacterial proliferation through interference with cellular processes.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its mechanisms of action may include:
- Enzyme Inhibition : It has been associated with the inhibition of critical enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are vital in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in inflammation and tumor progression, potentially leading to reduced cancer cell viability.
Drug Discovery Applications
This compound serves as a valuable scaffold in drug discovery, particularly for developing new therapeutic agents targeting diseases such as cancer and infectious diseases. Its structural diversity allows for modifications that can enhance biological activity and selectivity.
Case Studies
A number of case studies have highlighted the compound's potential:
- Antitrypanosomal Activity : Similar compounds have shown efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Research indicates that derivatives based on this scaffold can lead to new leads for drug development against neglected tropical diseases .
- Inhibitory Activity Against Malaria : Compounds structurally related to this compound have been identified as potent inhibitors against Plasmodium falciparum, showcasing potential for treating malaria .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-bromo-N-(4-methoxypyridin-3-yl)furan-2-carboxamide | Furan ring, bromine, pyridine | Different nitrogen heterocycle may alter biological activity |
| 5-bromo-N-(4-(1-methoxypropan-2-yl)sulfamoyl)phenyl]furan | Sulfonamide group | May enhance antibacterial properties |
| 5-bromo-N-[4-(trifluoromethyl)phenyl]furan | Trifluoromethyl group | Increased lipophilicity may improve membrane permeability |
These compounds illustrate the diversity within this chemical space while showcasing how modifications can influence biological activity and chemical reactivity.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Analysis of Substituent Effects
- Chlorine in ’s compound may also reduce metabolic degradation .
- Oxygen/Nitrogen Heterocycles (Oxopiperidine, Morpholine, Oxadiazole): The 2-oxopiperidine in the target compound offers H-bond donors/acceptors for kinase interaction . Morpholine () improves aqueous solubility, critical for oral bioavailability . Oxadiazole () is a bioisostere for ester or amide groups, enhancing metabolic stability .
- Bulkier Substituents (Isopropyl, Trimethoxyphenyl):
Biological Activity
The compound 5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a member of the furan-carboxamide class, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 312.14 g/mol
Structural Features
- Bromine Substituent : Enhances lipophilicity and may influence biological activity.
- Furan Ring : Known for diverse biological activities, including anti-inflammatory and anticancer properties.
- Piperidine Moiety : Often associated with neuroactive compounds.
Antimicrobial Activity
Recent studies have indicated that compounds containing furan derivatives exhibit significant antimicrobial properties. For instance, the presence of the furan ring in various compounds has been linked to inhibition against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The furan-based compounds have shown promise in cancer therapy. Research indicates that the incorporation of a piperidine ring can enhance the cytotoxic effects on cancer cell lines. In vitro studies demonstrated that derivatives similar to this compound exhibited IC values in the low micromolar range against various cancer types.
Anti-inflammatory Effects
Furan derivatives have been reported to possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Synthesis and Evaluation
A notable study synthesized a related compound, demonstrating a yield of 79.4% through a condensation reaction involving isatin and furan derivatives under acidic conditions . The synthesized compound was evaluated for its anti-inflammatory activity, suggesting a promising avenue for further research.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, and how can purity be validated?
- Methodology :
- Step 1 : Coupling reactions (e.g., amide bond formation between furan-2-carboxylic acid derivatives and substituted anilines) under reflux in anhydrous conditions (e.g., DMF, THF) .
- Step 2 : Functionalization of the piperidinone moiety via nucleophilic substitution or oxidation-reduction sequences (e.g., KMnO₄ for ketone formation) .
- Validation : Purity is assessed via HPLC (>95%) and corroborated by H/C NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can the molecular structure of this compound be rigorously characterized?
- Techniques :
- X-ray crystallography for absolute configuration determination (e.g., C–Br bond length ~1.89 Å, dihedral angles between furan and phenyl rings) .
- Spectroscopy :
- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and N–H bending (~3300 cm⁻¹) .
- H NMR : Identify methoxy (δ 3.8–4.0 ppm) and piperidinone protons (δ 2.5–3.5 ppm) .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Anticancer : IC₅₀ values of 5–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis assays .
- Antimicrobial : Moderate activity against S. aureus (MIC 32 µg/mL) and E. coli (MIC 64 µg/mL) in broth microdilution assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Approach :
- Modify substituents : Compare analogs with halogen (Br vs. Cl), methoxy positioning, and piperidinone ring saturation . Example:
| Analog Substituent | Bioactivity (IC₅₀, µM) |
|---|---|
| 4-Fluorophenyl | 18.2 ± 1.5 (MCF-7) |
| 3-Chlorophenyl | 12.7 ± 0.9 (MCF-7) |
- Computational tools : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR or Topoisomerase II) .
Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Strategies :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm activity via Western blot (e.g., caspase-3 activation) or fluorescence-based ATP assays .
Q. What experimental approaches elucidate the compound’s interaction with biological targets?
- Methods :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 120 nM for EGFR) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. How to address solubility and stability challenges in in vivo studies?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
